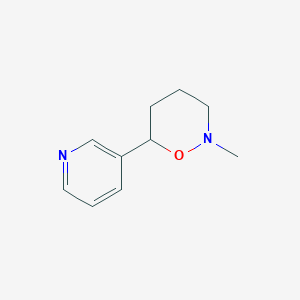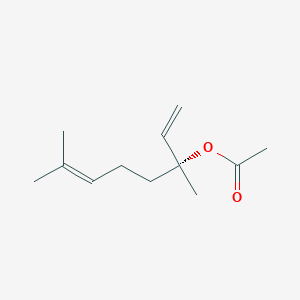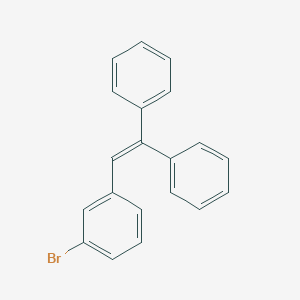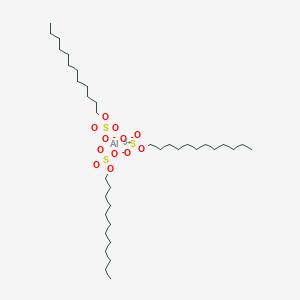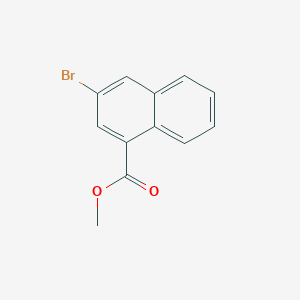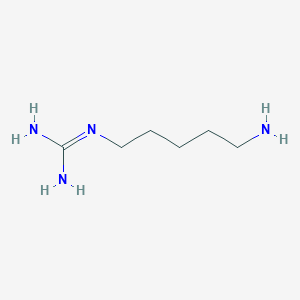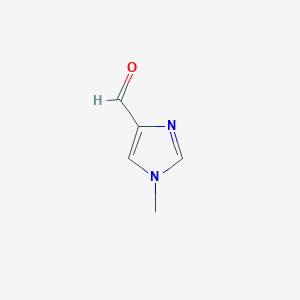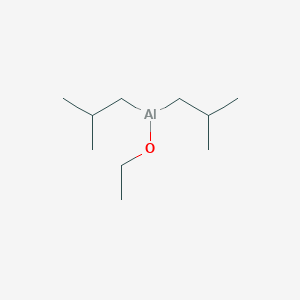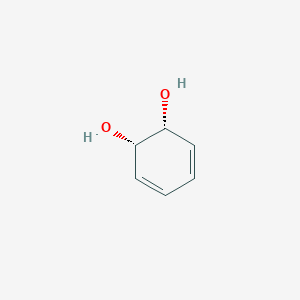
Trifenileno-d12
Descripción general
Descripción
Triphenylene-d12 is a deuterated form of triphenylene, a polycyclic aromatic hydrocarbon. The compound has the molecular formula C18D12 and a molecular weight of 240.36 g/mol . It consists of four fused benzene rings, forming a planar structure with delocalized 18-π-electron systems . This compound is often used in scientific research due to its unique properties and stability.
Aplicaciones Científicas De Investigación
Triphenylene-d12 is widely used in various fields of scientific research:
Chemistry: It serves as a reference material in the study of polycyclic aromatic hydrocarbons and their derivatives.
Biology: The compound is used in studies involving the interaction of polycyclic aromatic hydrocarbons with biological systems.
Medicine: Research involving triphenylene-d12 includes its potential effects on human health and its role in the development of pharmaceuticals.
Industry: It is used in the production of liquid crystalline materials and as a standard in environmental analysis
Mecanismo De Acción
Target of Action
Triphenylene-d12 is a deuterium-labeled version of triphenylene It’s known that deuterium-labeled compounds are often used as tracers in drug development processes .
Mode of Action
The incorporation of stable heavy isotopes like deuterium into drug molecules can potentially affect their interaction with targets . This can lead to changes in the pharmacokinetic and metabolic profiles of the drugs .
Biochemical Pathways
It’s worth noting that the parent compound, triphenylene, has been at the center of attention in unraveling the underlying molecular mass growth processes leading to complex polycyclic aromatic hydrocarbons (pahs) .
Pharmacokinetics
The deuterium substitution in drug molecules is known to potentially affect their pharmacokinetic profiles .
Result of Action
The use of deuterium-labeled compounds like triphenylene-d12 can provide valuable insights into the behavior of the parent compound in biological systems .
Action Environment
It’s important to note that the storage conditions can impact the stability of such compounds .
Métodos De Preparación
Triphenylene-d12 can be synthesized through various methods. One common method involves the trimerization of benzyne . Another method includes trapping benzyne with a biphenyl derivative . Industrial production methods often involve the use of coal tar as a source of polycyclic aromatic hydrocarbons, from which triphenylene can be isolated .
Análisis De Reacciones Químicas
Triphenylene-d12 undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium, resulting in the formation of partially hydrogenated derivatives.
Comparación Con Compuestos Similares
Triphenylene-d12 can be compared with other similar compounds such as:
Chrysene-d12: Another deuterated polycyclic aromatic hydrocarbon with a similar structure but different electronic properties.
Perylene-d12: A larger polycyclic aromatic hydrocarbon with additional fused benzene rings, leading to different chemical reactivity and applications.
Anthracene-d10: A smaller polycyclic aromatic hydrocarbon with three fused benzene rings, used in similar research applications but with distinct properties
Triphenylene-d12 stands out due to its unique combination of stability, planar structure, and delocalized electron systems, making it a valuable compound in various scientific and industrial applications.
Propiedades
IUPAC Name |
1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriotriphenylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGBZMMZGDRARJ-AQZSQYOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3=C(C(=C(C(=C3C4=C(C(=C(C(=C24)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques are particularly insightful when studying triphenylene-d12, and what information can be gained?
A1: Both Electric Field Nuclear Magnetic Resonance (EFNMR) and fluorescence spectroscopy provide valuable information about triphenylene-d12. EFNMR studies on triphenylene-d12 successfully determined the anisotropy (Δα) of its static electric polarizability tensor to be -(14.4 ± 1.4) × 10-24 cm3. [] This technique reveals information about the molecule's response to electric fields. On the other hand, fluorescence spectroscopy, specifically comparing the spectra of triphenylene-d12 with its non-deuterated counterpart, helps understand the impact of deuteration on excited state dynamics. For instance, researchers observed a significant weakening of vibronic bands in the high energy region of the fluorescence excitation spectrum of triphenylene-d12, suggesting enhanced radiationless transitions, potentially due to internal conversion to the ground state. []
Q2: How does deuteration in triphenylene-d12 influence its photophysical properties compared to triphenylene?
A2: Deuteration in triphenylene-d12 plays a crucial role in altering its excited state behavior. While both triphenylene and its deuterated form share a symmetry-allowed S1 (1A1) ← S0 (1A1) transition, the deuterated variant exhibits weaker vibronic bands at higher energy levels. [] This difference points towards faster radiationless decay in triphenylene-d12, likely due to a more efficient internal conversion process facilitated by the presence of deuterium. This insight highlights the impact of isotopic substitution on the photophysics of aromatic hydrocarbons.
Q3: Can you elaborate on the significance of studying triplet state kinetics in triphenylene-d12?
A3: Investigating the kinetics of energy transfer from the triplet state of triphenylene-d12 to an acceptor molecule like Rhodamine B provides valuable insights into the nature of the interaction governing the energy transfer process. [] By analyzing the decay of triphenylene-d12's phosphorescence in the presence of Rhodamine B, researchers can assess the "purity" of the dipole-dipole interaction, typically assumed to drive triplet-singlet energy transfer. This analysis relies on fitting the decay data to theoretical models, allowing for the determination of the distance dependence parameter (n) in the energy transfer process.
Q4: What kind of information can Electron Paramagnetic Resonance (EPR) spectroscopy provide about triphenylene-d12?
A4: EPR studies on triphenylene-d12, when oriented within a host crystal of sym-dodecahydrotriphenylene, reveal crucial details about its triplet state properties. [] These studies confirmed multiple orientations of triphenylene-d12 within the host matrix and identified distinct mixed crystal forms based on observed zero-field splitting parameters. This technique provides a deeper understanding of the molecule's electronic structure and its interaction with the surrounding environment in its excited triplet state.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
